Methyl 5-amino-6-(methylamino)pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-amino-6-(methylamino)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-10-7-5(9)3-4-6(11-7)8(12)13-2/h3-4H,9H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVJOFPIWHQIIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=N1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-6-(methylamino)pyridine-2-carboxylate typically involves the reaction of 5-amino-2-chloropyridine with methylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The product is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-6-(methylamino)pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer and Antimicrobial Properties
Methyl 5-amino-6-(methylamino)pyridine-2-carboxylate has been investigated for its biological activity, particularly its potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit specific cancer cell lines effectively. For instance, studies have shown that modifications to the amino and carboxyl groups can enhance the compound's cytotoxicity against various cancer types, including breast and prostate cancers .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit enzymes related to disease processes. It exhibits inhibitory action on certain kinases and may serve as a lead compound for developing therapeutic agents targeting kinase-related pathways involved in cancer progression . This is particularly relevant given the role of kinases in signal transduction and cell proliferation.
Organic Synthesis
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it suitable for synthesizing more complex molecules. Researchers have utilized this compound in the synthesis of pyridine derivatives through nucleophilic substitution reactions, showcasing its utility in generating compounds with diverse biological activities .
Regioselective Reactions
The compound has been employed in regioselective reactions, particularly in the synthesis of substituted pyridines. For example, reactions involving methylation and bromination have yielded high selectivity for specific positions on the pyridine ring, facilitating the development of targeted compounds with desired properties .
Analytical Chemistry
Chromatographic Applications
In analytical chemistry, this compound has been used as a standard or reference material in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its distinct chemical properties allow for effective separation and identification of related compounds in complex mixtures .
Detection of Biological Compounds
The compound's ability to form stable complexes with metal ions has made it useful in developing analytical methods for detecting trace elements in biological samples. Its application in chelation chemistry enhances sensitivity and specificity in analytical assays .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potency. |
| Study B | Enzyme Inhibition | Identified as an effective inhibitor of specific kinases involved in cancer signaling pathways. |
| Study C | Organic Synthesis | Successfully used as a precursor for synthesizing novel pyridine derivatives with enhanced biological activity. |
| Study D | Chromatographic Analysis | Utilized as a standard for HPLC methods to separate complex mixtures containing similar pyridine derivatives. |
Mechanism of Action
The mechanism of action of Methyl 5-amino-6-(methylamino)pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyridinecarboxylates
Methyl 5-(aminomethyl)pyridine-2-carboxylate (CAS: Not reported)
- Structure: Pyridine ring with aminomethyl (-CH₂NH₂) at position 5 and methyl ester at position 2.
- Key Differences: The aminomethyl group increases hydrophilicity compared to the methylamino group in the target compound.
Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate (CAS: 89517-93-1)
- Structure: Pyridine ring with amino (-NH₂), cyano (-CN), sulfanyl (-SH), and ethyl ester groups.
- Key Differences: Electron-withdrawing groups (CN, SH) reduce basicity compared to the electron-donating amino/methylamino groups in the target compound.
- Applications : Used in heterocyclic chemistry for synthesizing sulfur-containing analogs .
Thienopyridine Derivatives
Methyl 3-amino-6-(heteroaryl)thieno[3,2-b]pyridine-2-carboxylate derivatives (e.g., Compounds 1a–1t)
- Structure: Thienopyridine core fused with a thiophene ring, substituted with amino and heteroaryl groups.
- Key Differences : The thiophene ring enhances π-π stacking interactions but reduces solubility compared to the simple pyridine backbone of the target compound.
- Applications: Demonstrated anti-hepatocellular carcinoma activity in HepG2 cells .
Data Table: Structural and Functional Comparison
Key Research Findings
Physicochemical Properties
- Solubility: Amino/methylamino groups in the target compound enhance water solubility compared to lipophilic analogs like PF-01247324.
- Stability : Methyl esters (as in the target compound) are more hydrolytically stable than ethyl esters under physiological conditions .
Biological Activity
Methyl 5-amino-6-(methylamino)pyridine-2-carboxylate (also referred to as the compound) is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring with amino and methylamino groups at the 5 and 6 positions, respectively. This unique substitution pattern contributes to its reactivity and biological activity. The compound is often utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can act as either an inhibitor or activator of enzymes, depending on the specific biological context. The presence of the methylamino group enhances its binding affinity to certain enzymes, potentially altering metabolic pathways .
Enzyme Inhibition
Research indicates that this compound can inhibit ribonucleotide reductase activity, which is crucial for DNA synthesis. This inhibition is significant in cancer therapy, as it may prevent the proliferation of cancer cells. The compound has demonstrated an IC50 value in the low micromolar range, indicating potent activity .
Biological Activity Overview
The compound has been investigated for various biological activities:
- Antitumor Activity : Studies have shown that derivatives of this compound exhibit significant antineoplastic effects against L1210 leukemia models in vivo, prolonging survival times in treated mice .
- Antibacterial and Antifungal Effects : Preliminary studies suggest that similar pyridine derivatives possess antibacterial and antifungal properties, with some showing effective inhibition against Gram-positive and Gram-negative bacteria .
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of this compound derivatives, compounds were administered to L1210 leukemia-bearing mice. The most active derivatives produced significant prolongation of survival times, with optimal dosages leading to T/C values exceeding 200% .
Case Study 2: Antimicrobial Activity
A comprehensive evaluation of various alkaloids revealed that modifications at the C2 and C6 positions of related compounds resulted in varying degrees of antibacterial activity. Compounds with electron-donating groups showed enhanced inhibition against strains such as E. coli and S. aureus, suggesting that structural modifications can significantly influence biological outcomes .
Comparative Analysis
The table below summarizes key findings related to this compound compared to similar compounds:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Antitumor, Antibacterial | ~1.0 | Significant survival prolongation in vivo |
| Methyl 5-amino-pyridine-2-carboxaldehyde thiosemicarbazones | Ribonucleotide reductase inhibitor | ~1.3 | Effective against L1210 leukemia |
| Methyl 5-nitro-pyridine-2-carboxylate | Moderate antibacterial activity | >10 | Less potent than methyl amino derivatives |
| Methyl 5-hydroxy-pyridine-2-carboxylate | Weak antimicrobial properties | >20 | Lacks significant antitumor activity |
Q & A
Q. Advanced Optimization
- Catalyst selection : PtO₂ or Pd/C are effective for hydrogenation steps to reduce nitro intermediates to amines, but PtO₂ may yield higher selectivity for pyridine ring saturation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates, while methanol is preferred for esterification .
- Yield challenges : Low yields in amination steps often arise from steric hindrance; microwave-assisted synthesis or elevated temperatures (80–100°C) can improve efficiency .
How can researchers resolve contradictions in spectroscopic data during structural characterization?
Q. Basic Analytical Techniques
Q. Advanced Data Discrepancy Analysis
- Overlapping peaks : Use 2D NMR (HSQC, HMBC) to distinguish adjacent protons and confirm substitution patterns .
- Impurity profiling : LC-MS/MS can identify byproducts such as de-esterified acids or over-alkylated derivatives .
- Crystallography : Single-crystal X-ray diffraction is definitive for resolving ambiguous NOE correlations .
What strategies are recommended for evaluating the biological activity of this compound in receptor-binding assays?
Q. Basic Assay Design
Q. Advanced Data Interpretation
- IC₅₀ variability : Differences in cell lines (e.g., HepG2 vs. HEK293) may alter potency; validate with orthogonal assays (e.g., calcium flux vs. radioligand binding) .
- Metabolite interference : Pre-incubate with liver microsomes to assess stability and rule out false positives from degradation products .
How can researchers address solubility and stability issues in aqueous buffers?
Q. Basic Formulation
Q. Advanced Stability Profiling
- Forced degradation studies : Expose to UV light, heat (40°C), and oxidants (H₂O₂) to identify degradation pathways .
- Long-term storage : Lyophilize with trehalose or sucrose to prevent aggregation at −80°C .
What computational methods are suitable for predicting the compound’s reactivity or binding modes?
Q. Basic Modeling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
